delta-Indomycinone
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Overview
Description
delta-Indomycinone is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Scientific Research Applications
Total Synthesis and Structural Revision
- Total Synthesis of Delta-Indomycinone : A study by Tietze, Singidi, and Gericke (2007) achieved the first total synthesis of the proposed structure of this compound. Key steps included a Diels-Alder reaction, representing a common building block of naturally occurring anthraquinone antibiotics, and a regioselective bromination. The synthesis showed high yields and excellent selectivity, which is advantageous for the synthesis of other anthrapyran natural products. However, a discrepancy in spectroscopic data between the synthetic and natural product necessitated a revision of the assigned structure (Tietze, Singidi, & Gericke, 2007).
Cytotoxicity-Guided Isolation
- Isolation of Beta-Indomycinone : In a 2014 study, Tsukahara et al. isolated beta-indomycinone from Streptomyces sp. IFM11607 through cytotoxicity-guided fractionation against human gastric adenocarcinoma cells. The study revised the geometry of its Δ17,18-double bond from E to Z based on the coupling constant (Tsukahara et al., 2014).
Novel Metabolite Discovery
- Discovery of Gamma-Indomycinone : A new member of the pluramycin class of antibiotics, gamma-indomycinone, was isolated from Streptomyces sp. obtained from deep-sea sediment by Schumacher et al. in 1995. This discovery added to the knowledge of anthraquinone-gamma-pyrone nucleus compounds (Schumacher et al., 1995).
Enantioselective Total Synthesis
- Enantioselective Total Synthesis of Gamma-Indomycinone : The first total synthesis of (R)-gamma-indomycinone was accomplished by Tietze, Singidi, and Gericke (2006), allowing the determination of the natural gamma-indomycinone's stereogenic center configuration (Tietze, Singidi, & Gericke, 2006).
Properties
Molecular Formula |
C24H22O7 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(2,5-dihydroxyhexan-2-yl)-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C24H22O7/c1-11-9-14-20(22(29)19-13(21(14)28)5-4-6-15(19)26)23-18(11)16(27)10-17(31-23)24(3,30)8-7-12(2)25/h4-6,9-10,12,25-26,30H,7-8H2,1-3H3 |
InChI Key |
COXIHEKDXQWYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)(CCC(C)O)O)C(=O)C4=C(C2=O)C=CC=C4O |
Synonyms |
delta-indomycinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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